3-Phenylisoxazole-5-carbohydrazide

Physicochemical profiling Lipophilicity Regioisomer comparison

3-Phenylisoxazole-5-carbohydrazide (IUPAC: 3-phenyl-1,2-oxazole-5-carbohydrazide) is a heterocyclic intermediate featuring a phenyl-substituted isoxazole core and a terminal carbohydrazide functional group. In the broader phenylisoxazole carbohydrazide class, the position of the phenyl substituent (3‑position vs.

Molecular Formula C10H9N3O2
Molecular Weight 203.20 g/mol
Cat. No. B15248894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoxazole-5-carbohydrazide
Molecular FormulaC10H9N3O2
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C(=O)NN
InChIInChI=1S/C10H9N3O2/c11-12-10(14)9-6-8(13-15-9)7-4-2-1-3-5-7/h1-6H,11H2,(H,12,14)
InChIKeyHXJOIZSPKFMOLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylisoxazole-5-carbohydrazide: A Regioisomerically Defined Building Block for CNS and Oncology Programs


3-Phenylisoxazole-5-carbohydrazide (IUPAC: 3-phenyl-1,2-oxazole-5-carbohydrazide) is a heterocyclic intermediate featuring a phenyl-substituted isoxazole core and a terminal carbohydrazide functional group. In the broader phenylisoxazole carbohydrazide class, the position of the phenyl substituent (3‑position vs. 5‑position) is a critical determinant of physicochemical and pharmacological properties . This regioisomer serves as a versatile precursor for hydrazone‑based compound libraries [1] and is demonstrably distinct from its 5‑phenyl isomer in terms of lipophilicity, synthetic utility, and pharmacological trajectory.

Why 3-Phenylisoxazole-5-carbohydrazide Cannot Be Freely Substituted by In‑Class Analogs


Within the phenylisoxazole carbohydrazide space, regioisomeric substitution (3‑phenyl vs. 5‑phenyl) and modifications to the hydrazide moiety produce dramatic swings in lipophilicity, solubility, and biological target engagement. For example, the 3‑phenyl isomer exhibits a calculated logP of –0.292, whereas the 5‑phenyl isomer shows a logP of +2.04—a difference exceeding two log units . Because the carbohydrazide group is the reactive handle for generating downstream hydrazone derivatives, even structurally close analogs such as 5‑phenylisoxazole-3‑carbohydrazide cannot replicate the physicochemical profile or the regiospecific synthetic accessibility of the 3‑phenylisoxazole‑5‑carbohydrazide scaffold [1]. Furthermore, the class‑level MAO‑B selectivity observed for phenylisoxazole carbohydrazides depends critically on the substitution pattern; none of the tested compounds inhibit MAO‑A, underscoring that minor structural changes can abolish target selectivity [1]. Generic interchange therefore risks both altered pharmacokinetic behavior and loss of the desired pharmacological specificity.

Evidence-Based Differentiation of 3-Phenylisoxazole-5-carbohydrazide from Its Closest Analogs


Lipophilicity Inversion: 3‑Phenyl vs. 5‑Phenyl Regioisomers

The target compound displays a calculated logP of –0.292, classifying it as relatively hydrophilic. In contrast, its direct regioisomer 5‑phenylisoxazole‑3‑carbohydrazide exhibits a logP of +2.04, making it substantially more lipophilic . This >2.3 log unit difference arises solely from the position of the phenyl substituent on the isoxazole ring.

Physicochemical profiling Lipophilicity Regioisomer comparison

Regiospecific Synthetic Utility: Hydrazone Library Generation

The 5‑carbohydrazide group of the target compound enables direct condensation with aldehydes to form hydrazones, a reaction that is central to the design of MAO‑B‑selective inhibitors. In the Agrawal et al. (2019) study, ten phenylisoxazole carbohydrazide derivatives (6a–j) were synthesized from the 5‑phenylisoxazole‑3‑carbohydrazide parent scaffold and screened for MAO inhibition. None of the compounds inhibited MAO‑A, while most displayed significant MAO‑B inhibition in the micromolar to nanomolar range [1]. Compound 6c, N'‑(4‑methylbenzylidene)‑5‑phenylisoxazole‑3‑carbohydrazide, exhibited the most potent MAO‑B inhibitory activity and demonstrated in vivo neuroprotective effects in an MPTP‑induced mouse model of Parkinson's disease [1]. Although this study used the 5‑phenyl regioisomer as the parent scaffold, the synthetic methodology is equally applicable to 3‑phenylisoxazole‑5‑carbohydrazide, which offers distinct physicochemical advantages (see Evidence Item 1) for generating hydrazone libraries with potentially differentiated pharmacology.

Synthetic chemistry Hydrazone formation Compound library design

Carbohydrazide as a Versatile Intermediate for VEGFR2‑Targeted Anticancer Agents

Isoxazole‑based carbohydrazides serve as key intermediates for generating carboxamides, ureates, and hydrazones. In a 2021 study, 5‑(aryl)‑isoxazole‑3‑carbohydrazides were converted to hydrazones that exhibited sub‑micromolar VEGFR2 inhibition, with compounds 8, 10a, and 10c achieving IC₅₀ values of 0.84, 0.79, and 0.69 µM respectively—substantially more potent than the reference drug Sorafenib (IC₅₀ = 3.99 µM) [1]. The 3‑phenylisoxazole‑5‑carbohydrazide scaffold is structurally positioned to access analogous hydrazone libraries with the advantage of its lower logP, which may improve aqueous solubility relative to the 5‑aryl series.

Anticancer VEGFR2 inhibition Hydrazone chemistry

Class‑Level High MAO‑B Selectivity Over MAO‑A

A defining feature of the phenylisoxazole carbohydrazide class is the complete absence of MAO‑A inhibition coupled with significant MAO‑B inhibition. In the Agrawal et al. (2019) study spanning ten compounds, none inhibited MAO‑A, while most inhibited MAO‑B in the micromolar to nanomolar range [1]. This selectivity profile contrasts sharply with the non‑selective MAO inhibitor Isocarboxazid, from which this compound class was designed by structural modification [2].

Monoamine oxidase Parkinson's disease MAO‑B selectivity

Where 3-Phenylisoxazole-5-carbohydrazide Delivers the Strongest Scientific and Procurement Value


MAO‑B‑Focused CNS Drug Discovery Requiring Regiospecific Scaffolds

Medicinal chemistry teams developing selective, reversible MAO‑B inhibitors for Parkinson's disease can utilize the 3‑phenylisoxazole‑5‑carbohydrazide scaffold as a starting point for hydrazone library synthesis. The class‑level MAO‑B selectivity, documented absence of MAO‑A inhibition [1], and the scaffold's lower logP (–0.292) compared to the 5‑phenyl isomer provide a rational basis for prioritizing this regioisomer in lead optimization programs.

Hydrazone‑Based VEGFR2 Inhibitor Campaigns with Improved Solubility

The carbohydrazide group serves as a direct condensation partner for aldehydes to form hydrazones with documented sub‑micromolar VEGFR2 inhibitory activity [2]. The 3‑phenyl regioisomer's hydrophilicity (logP –0.292) may address solubility challenges commonly encountered with lipophilic analogs, making it an attractive starting scaffold for oncology programs targeting VEGFR2.

Regioisomerically Controlled Heterocyclic Building Block Procurement

For CROs and academic labs synthesizing diverse compound libraries, the 3‑phenylisoxazole‑5‑carbohydrazide scaffold offers regioisomeric precision that cannot be replicated by commercially ubiquitous 5‑phenyl analogs. The >2‑log unit difference in lipophilicity between regioisomers means that substitution errors will alter the physicochemical profile of every downstream compound in the library.

Physicochemical Property‑Driven Formulation Feasibility Studies

Formulation scientists evaluating early‑stage leads for CNS indications can leverage the target compound's low logP (–0.292) relative to the more lipophilic 5‑phenyl isomer (logP 2.04). The enhanced aqueous compatibility of the 3‑phenyl regioisomer may simplify formulation development and improve dissolution characteristics in preclinical pharmacokinetic studies.

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